Ethyl 6-acetyl-2-(3-(ethylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate
説明
Ethyl 6-acetyl-2-(3-(ethylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate is a heterocyclic compound featuring a tetrahydrothieno[2,3-c]pyridine core with acetyl and ethylsulfonylbenzamido substituents. This article compares its properties, synthesis, and biological relevance with structurally similar derivatives.
特性
IUPAC Name |
ethyl 6-acetyl-2-[(3-ethylsulfonylbenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O6S2/c1-4-29-21(26)18-16-9-10-23(13(3)24)12-17(16)30-20(18)22-19(25)14-7-6-8-15(11-14)31(27,28)5-2/h6-8,11H,4-5,9-10,12H2,1-3H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRVNEHSSHRISNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCN(C2)C(=O)C)NC(=O)C3=CC(=CC=C3)S(=O)(=O)CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
Ethyl 6-acetyl-2-(3-(ethylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate (CAS Number: 886938-13-2) is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, synthesis methods, and potential applications based on diverse research findings.
Chemical Structure and Properties
The compound features several functional groups, including an ethylsulfonyl group and a benzamido group, within a tetrahydrothieno[2,3-c]pyridine framework. Its molecular formula is , with a molecular weight of approximately 464.55 g/mol. The presence of these groups suggests a diverse range of biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₂₄N₂O₆S₂ |
| Molecular Weight | 464.55 g/mol |
| CAS Number | 886938-13-2 |
Anticancer Properties
Research indicates that compounds structurally related to Ethyl 6-acetyl-2-(3-(ethylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate exhibit notable anticancer properties. For instance, derivatives with similar thieno[2,3-c]pyridine structures have shown efficacy against various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest .
Antimicrobial Activity
Studies have demonstrated that this compound possesses antimicrobial properties. Compounds with similar functional groups have been reported to inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .
Enzyme Inhibition
Ethyl 6-acetyl-2-(3-(ethylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate has also been investigated for its potential as an enzyme inhibitor. Similar compounds have shown activity against enzymes involved in cancer progression and inflammation pathways. For example, studies on related thieno compounds have suggested their role as inhibitors of cyclooxygenase (COX) enzymes .
Synthesis Methods
The synthesis of Ethyl 6-acetyl-2-(3-(ethylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate can be achieved through various synthetic routes involving multi-step reactions. One common method includes the use of microwave-assisted synthesis techniques that enhance reaction rates and yields .
General Synthesis Procedure
- Starting Materials : Combine tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-6-dihydropyridine-1(2H)-carboxylate with appropriate sulfonamide derivatives.
- Reaction Conditions : Conduct the reaction under microwave conditions at elevated temperatures for optimal yield.
- Purification : Purify the resulting product using flash column chromatography.
Case Studies
- Anticancer Activity Study : A study evaluated the cytotoxic effects of Ethyl 6-acetyl derivatives on human breast cancer cells (MCF-7). The compound exhibited significant dose-dependent inhibition of cell proliferation and induced apoptosis via caspase activation .
- Antimicrobial Efficacy : Another study tested the antimicrobial activity against Staphylococcus aureus and Escherichia coli. Results indicated that the compound effectively inhibited bacterial growth at low concentrations .
類似化合物との比較
Table 1: Key Structural and Molecular Data of Analogues
Substituent Impact on Properties
Solubility and Reactivity
- Target Compound: The ethylsulfonyl group enhances polarity, likely improving aqueous solubility compared to benzoyl () or benzyl derivatives (). The acetyl group at C6 may stabilize the tetrahydrothienopyridine ring .
- Trimethoxyanilino Derivative (): Methoxy groups increase lipophilicity, favoring membrane permeability in antitubulin applications .
Q & A
Basic: What are the key synthetic strategies for preparing this compound?
The synthesis involves multi-step organic reactions, typically starting with the Gewald reaction to construct the tetrahydrothieno[2,3-c]pyridine core. Key steps include:
- Amide coupling : Introducing the 3-(ethylsulfonyl)benzamido group via carbodiimide-mediated coupling (e.g., EDC/HOBt) under inert conditions .
- Functional group modifications : Acetylation at the 6-position using acetyl chloride or anhydrides in the presence of a base (e.g., triethylamine) .
- Esterification : Ethyl ester formation via acid-catalyzed esterification of the carboxylate intermediate .
Monitoring : Thin-layer chromatography (TLC) and -NMR are critical for tracking reaction progress and confirming intermediate purity .
Advanced: How can reaction conditions be optimized to improve yield and purity?
Optimization strategies include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while ethanol or THF may improve cyclization efficiency .
- Temperature control : Lower temperatures (0–5°C) reduce side reactions during amide coupling, while reflux conditions (80–100°C) accelerate cyclization .
- Catalysts : Using DMAP or pyridine as a catalyst in esterification steps can reduce reaction time .
Example :
| Step | Optimal Conditions | Yield Improvement |
|---|---|---|
| Amide coupling | DMF, 0°C, EDC/HOBt, 12 h | 15–20% increase |
| Cyclization | THF, reflux, 3 h | 10% higher purity |
Basic: What spectroscopic methods confirm the compound’s structure?
- -NMR : Identifies protons on the tetrahydrothieno-pyridine ring (δ 2.5–3.5 ppm) and ethylsulfonyl group (δ 1.2–1.4 ppm for CH, δ 3.5–4.0 ppm for SOCH) .
- IR spectroscopy : Confirms amide (1650–1680 cm) and ester (1720–1740 cm) functionalities .
- Mass spectrometry (MS) : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H] at m/z 505.7) .
- X-ray crystallography : Resolves 3D conformation and validates stereochemistry (using SHELXL for refinement) .
Advanced: How can contradictions in biological activity data be resolved?
Discrepancies in potency (e.g., MIC values) may arise from:
- Purity variations : Use HPLC (≥95% purity) and elemental analysis to verify compound integrity .
- Assay variability : Standardize protocols (e.g., broth microdilution for Mtb MICs) and include positive controls (e.g., rifampicin) .
- Solubility effects : Pre-dissolve compounds in DMSO (≤1% v/v) to avoid precipitation in aqueous media .
Advanced: How do structural modifications impact biological activity (SAR)?
Substituents at the 2- and 6-positions significantly influence activity:
| Substituent (Position) | Modification | MIC (Mtb H37Rv) | Reference |
|---|---|---|---|
| Perfluorobenzamido (2) | Electron-withdrawing | 0.23 μM | |
| 5-Nitrofuran (2) | Redox-active group | 0.44 μM | |
| Acetyl (6) | Enhances membrane uptake | 67 nM* | |
| *Second-generation analog with improved ADME properties. |
Advanced: How can computational modeling predict target interactions?
- Molecular docking : Use AutoDock Vina with Mtb target proteins (e.g., InhA) and the compound’s crystal structure (PDB ID from X-ray data) .
- MD simulations : Analyze stability of ligand-protein complexes in GROMACS (100 ns simulations) to identify key binding residues .
Advanced: What methods determine enantiomeric purity for chiral analogs?
- Chiral HPLC : Use a Chiralpak® column (e.g., IA or IB) with hexane:isopropanol (90:10) mobile phase .
- Circular dichroism (CD) : Compare experimental CD spectra with computational predictions (e.g., TD-DFT) .
Basic: How is solubility assessed for in vitro assays?
- Shake-flask method : Measure equilibrium solubility in PBS (pH 7.4) or simulated biological fluids .
- Thermodynamic solubility : Use nephelometry to detect precipitation thresholds .
Advanced: How is SHELX software used in crystallographic refinement?
- Data processing : Integrate diffraction data (SAINT) and scale (SADABS) before refinement in SHELXL .
- Model building : Assign anisotropic displacement parameters and validate using R (<5%) and wR (<12%) .
Advanced: How to design analogs with enhanced metabolic stability?
- Bioisosteric replacement : Replace labile ester groups with amides (e.g., ethyl → tert-butyl) to reduce hydrolysis .
- Deuterium labeling : Introduce deuterium at metabolically vulnerable sites (e.g., acetyl group) to prolong half-life .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
